molecular formula C10H12N2O2 B3363849 2-(4-Acetamidophenyl)acetamide CAS No. 1060283-53-5

2-(4-Acetamidophenyl)acetamide

Cat. No. B3363849
CAS RN: 1060283-53-5
M. Wt: 192.21 g/mol
InChI Key: LYRQZGCDFPVILB-UHFFFAOYSA-N
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Description

“2-(4-Acetamidophenyl)acetamide” is also known as Acetaminophen, 4′-Hydroxyacetanilide, 4-Acetamidophenol, N-(4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, Paracetamol . It has a molecular formula of C8H9NO2 and a molecular weight of 151.1626 .


Synthesis Analysis

The synthesis of this compound involves various processes. One method involves the reaction of a compound with ammonium acetate . Another method involves the synthesis of cis-and trans-4-acetamidocyclohexanol in the presence of Mg, Na or Ce modified ruthenium-supported catalysts .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an acetamide group (CH3CONH) and a phenyl group (C6H4OH). The IUPAC Standard InChIKey for this compound is RZVAJINKPMORJF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it can be used to synthesize cis-and trans-4-acetamidocyclohexanol . It can also undergo various reactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 168-172 °C and a flash point of 364.3 °F or 184.6 °C .

Scientific Research Applications

  • Synthesis and Biological Assessment :

    • Ghazzali et al. (2012) demonstrated the synthesis of derivatives of 2-(4-Acetamidophenyl)acetamide using microwave-assisted methods. These derivatives exhibited selective inhibitory effects against microbial species such as Aspergillus niger and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Ghazzali et al., 2012).
  • Medicinal Chemistry Applications :

    • Sultana et al. (2016) explored Zn(II) complexes derived from different aryl acetamides, including this compound, as potential enzyme inhibitors and anticancer agents. These complexes showed significant potential in inhibiting specific enzymes and demonstrated anticancer and anti-parasitic properties (Sultana et al., 2016).
  • Antimicrobial Evaluation :

    • Gul et al. (2017) synthesized derivatives of this compound, which displayed antimicrobial activity against various microbial species. These compounds were evaluated for their potential as antimicrobial agents, showing variable activity relative to reference standards (Gul et al., 2017).
  • Environmental Applications :

    • Qi et al. (2020) investigated the use of Co(OH)2 nanocages as activators for the degradation of acetaminophen, a compound related to this compound. This research highlighted the potential of amorphous materials in water treatment and the degradation of organic contaminants (Qi et al., 2020).
  • Analgesic Activities :

    • Rani et al. (2014) explored the synthesis of 2-(substituted phenoxy) acetamide derivatives for potential use as anticancer, anti-inflammatory, and analgesic agents. This study provided insights into the
    development of new chemical entities with potential therapeutic applications .
  • Study of Molecular Properties and Drug Interactions :

    • Almeida-Neto et al. (2020) conducted in silico molecular docking assays to evaluate the interactions of 4′-acetamidechalcones with SARS-CoV-2 enzymatic and structural targets. This study suggests the potential of acetamide derivatives, including this compound, in the development of antiviral drugs (Almeida-Neto et al., 2020).
  • Pharmacokinetic Studies :

    • Taylor et al. (2013) investigated the quantification of acetaminophen, a compound related to this compound, in various biological matrices using high-performance liquid chromatography. This research is crucial for understanding the pharmacokinetics and metabolism of related compounds (Taylor et al., 2013).

Safety and Hazards

2-(4-Acetamidophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of causing cancer .

properties

IUPAC Name

2-(4-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)12-9-4-2-8(3-5-9)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRQZGCDFPVILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060283-53-5
Record name 2-(4-acetamidophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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